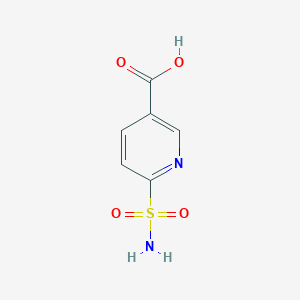

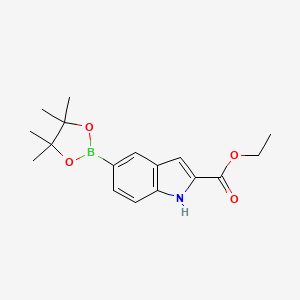

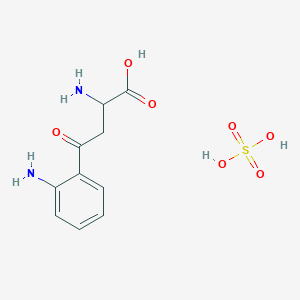

6-Sulfamoylpyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Sulfamoylpyridine-3-carboxylic acid (6-SPC) is an important organic molecule used in a variety of scientific applications. 6-SPC is a sulfonamide derivative of pyridine, a heterocyclic compound with a five-membered ring. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 6-SPC is also used as a reagent in the synthesis of polymers and other materials.

科学的研究の応用

Microbial Degradation of Environmental Contaminants

One of the significant applications of sulfamoyl derivatives, including compounds similar to 6-Sulfamoylpyridine-3-carboxylic acid, is in studying the microbial degradation of environmental pollutants. Research shows that microbial degradation plays a crucial role in breaking down polyfluoroalkyl chemicals, potential precursors to perfluoroalkyl acids (PFAAs), into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This process is essential for understanding the environmental fate and degradation pathways of these persistent pollutants (Liu & Avendaño, 2013).

Bioaccumulative Potential of Fluorinated Compounds

Research into the bioaccumulative properties of fluorinated compounds, which include perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), is crucial for environmental safety. Studies focusing on the comparison of PFCAs with regulatory criteria and persistent lipophilic compounds help to evaluate their environmental impact and the risks associated with their accumulation in living organisms. Such research underscores the importance of understanding the environmental behavior and bioaccumulation potential of various fluorinated substances, including those related to this compound derivatives (Conder et al., 2008).

Role in Drug Development

Sulfamoyl compounds, akin to this compound, are integral in developing various therapeutic agents. Their application extends across multiple domains, including as inhibitors in treatments for bacterial infections, cancer, and even Alzheimer’s disease. These compounds' versatility showcases their significant role in drug development and the ongoing need for research into their therapeutic potentials and mechanisms of action (Gulcin & Taslimi, 2018).

Environmental and Corrosion Inhibition Applications

Sulfamic acid, closely related to sulfamoyl derivatives, serves as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. This application emphasizes the shift towards using less toxic and more sustainable substances for maintaining equipment and infrastructure, highlighting the broader implications of research on sulfamoyl compounds for environmental sustainability and industrial maintenance (Verma & Quraishi, 2022).

作用機序

Target of Action

It is known that carboxylic acid derivatives, such as 6-sulfamoylpyridine-3-carboxylic acid, often interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of this compound is likely related to its carboxylic acid derivative structure. Carboxylic acid derivatives are known to undergo nucleophilic addition-elimination reactions . The reactivity of these compounds towards nucleophile substitutions is related to the ability of the electronegative leaving group to activate the carbonyl . The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .

Biochemical Pathways

Carboxylic acid derivatives are known to participate in a wide range of biochemical reactions, including reduction and oxidation reactions .

Pharmacokinetics

It is known that the compound is a powder at room temperature .

Result of Action

Carboxylic acid derivatives are known to undergo a variety of reactions, including reduction to a 1º-alcohol and oxidation to remove the carboxyl carbon as carbon dioxide .

Action Environment

It is known that the compound is stable at room temperature .

生化学分析

Biochemical Properties

6-Sulfamoylpyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sulfonamide-binding proteins and enzymes involved in the metabolism of nicotinic acid derivatives . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying enzyme kinetics and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed, where a minimal effective dose is required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of nicotinic acid derivatives . It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, affecting the synthesis and utilization of NAD and related cofactors. These interactions can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can accumulate and exert its biochemical effects. The compound’s localization within cells can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear enzymes and affect gene expression.

特性

IUPAC Name |

6-sulfamoylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGDGAKDFIXCAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285135-56-0 |

Source

|

| Record name | 6-sulfamoylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)